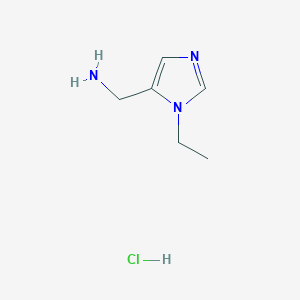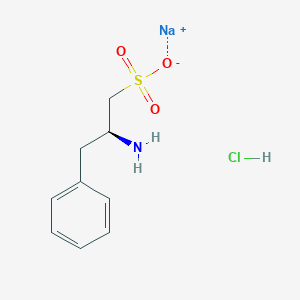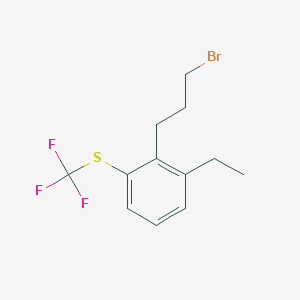
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester is a complex organic compound used in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often utilized in the synthesis of peptides and other bioactive molecules due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethyloxycarbonyl (fmoc) group. The next step involves the introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom. The final step includes the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fmoc or Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester involves its ability to protect amino groups during chemical reactions. The fmoc and Boc groups prevent unwanted side reactions by temporarily blocking reactive sites. This allows for selective reactions to occur at other positions on the molecule. The compound’s stereochemistry also plays a role in its reactivity, influencing the outcome of various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-1-Boc-4-amino-pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(benzyloxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
- (3S,4R)-1-Boc-4-(tert-butoxycarbonyl-amino)pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness
What sets (3S,4R)-1-Boc-4-(fmoc-amino)pyrrolidine-3-carboxylic acid ethyl ester apart from similar compounds is its dual protection groups (fmoc and Boc), which provide enhanced stability and selectivity during chemical reactions. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules, where precise control over reaction conditions is essential.
Propiedades
Fórmula molecular |
C27H32N2O6 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C27H32N2O6/c1-5-33-24(30)21-14-29(26(32)35-27(2,3)4)15-23(21)28-25(31)34-16-22-19-12-8-6-10-17(19)18-11-7-9-13-20(18)22/h6-13,21-23H,5,14-16H2,1-4H3,(H,28,31)/t21-,23-/m0/s1 |
Clave InChI |
ASMVTRYLZNTIOU-GMAHTHKFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)


![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)

